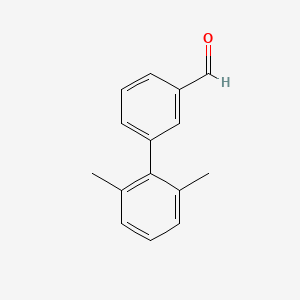

2',6'-Dimethylbiphenyl-3-carbaldehyde

描述

Contextual Significance in Organic Synthesis and Pharmaceutical Intermediates

2',6'-Dimethylbiphenyl-3-carbaldehyde is a biphenyl (B1667301) derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a biphenyl core with methyl and aldehyde functional groups, makes it a valuable intermediate for the synthesis of more complex molecules. The biphenyl scaffold is a common motif in many biologically active compounds and functional materials. The presence of ortho-methyl groups on one of the phenyl rings introduces steric hindrance, which can influence the conformation of the molecule by restricting rotation around the biphenyl bond. This conformational control is a crucial aspect in the design of molecules with specific three-dimensional shapes to interact with biological targets.

The aldehyde group is a versatile functional handle in organic synthesis. It can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This reactivity allows for the introduction of diverse functionalities and the extension of the molecular framework, making this compound a key building block for creating a library of derivatives.

A significant application of this compound is in the development of FimH antagonists. FimH is an adhesin protein located on the surface of uropathogenic Escherichia coli (UPEC), which plays a critical role in the initial attachment of the bacteria to the bladder lining, a key step in the development of urinary tract infections (UTIs). By blocking this interaction, FimH antagonists can prevent bacterial colonization and subsequent infection. Research has shown that biphenyl mannosides are potent FimH inhibitors, and this compound serves as a crucial precursor for the synthesis of these complex molecules. The aldehyde functionality can be converted into other groups, such as amides, which have been shown to be important for the biological activity of these antagonists. The development of such non-antibiotic approaches is of high importance in the face of growing antibiotic resistance.

The synthesis of this compound and related structures is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. orgsyn.orgnih.gov This powerful reaction allows for the efficient formation of the carbon-carbon bond connecting the two phenyl rings from appropriately substituted aryl halides and arylboronic acids or their esters. orgsyn.orgnih.gov The choice of starting materials allows for the precise placement of the methyl and aldehyde groups on the biphenyl scaffold.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is primarily linked to its role as a sophisticated building block in the synthesis of targeted therapeutic agents. Research trajectories involving this compound are largely focused on medicinal chemistry and drug discovery, with a particular emphasis on the development of anti-infective agents.

Beyond its application in FimH antagonist research, the broader academic relevance of this compound lies in its utility as a model system for studying the impact of ortho-substitution on the properties and reactivity of biphenyl compounds. The steric hindrance provided by the two methyl groups can lead to atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond. While this compound itself may not exhibit stable atropisomers at room temperature, it serves as a foundational structure for the synthesis of more complex and sterically hindered biphenyls where this phenomenon is more pronounced.

Furthermore, the synthetic strategies employed to prepare this compound, such as the Suzuki-Miyaura coupling, are a continuous area of academic research. orgsyn.orgnih.gov Chemists are constantly exploring new catalysts, ligands, and reaction conditions to improve the efficiency, scope, and sustainability of these powerful cross-coupling methods. The synthesis of specifically substituted biphenyls like this compound often serves as a benchmark for testing the utility of new synthetic methodologies.

Structure

3D Structure

属性

IUPAC Name |

3-(2,6-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCADEVWRJSJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630406 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691905-26-7 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,6 Dimethylbiphenyl 3 Carbaldehyde and Derivatives

Established Synthetic Pathways and Precursor Chemistry

The most prominent and established method for the synthesis of 2',6'-dimethylbiphenyl-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient route for the formation of C-C bonds between two aromatic rings. rsc.org

The key precursors for the synthesis of this compound via the Suzuki-Miyaura coupling are:

An aryl halide (or triflate) component: typically 3-bromo- (B131339) or 3-iodobenzaldehyde.

An organoboron component: 2,6-dimethylphenylboronic acid.

The general reaction scheme is as follows:

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water. rsc.orgbohrium.com

Other established cross-coupling reactions that can be employed for the synthesis of biphenyl (B1667301) scaffolds, and are theoretically applicable to this compound, include the Ullmann reaction and the Negishi coupling. The Ullmann reaction typically involves the copper-catalyzed coupling of two aryl halides, which can be challenging for the synthesis of unsymmetrical biphenyls and often requires harsh reaction conditions. nih.gov The Negishi coupling, which utilizes an organozinc reagent with an aryl halide in the presence of a nickel or palladium catalyst, offers another potential route. nih.gov

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 3-Bromobenzaldehyde (B42254) | C₇H₅BrO | Aryl halide partner in Suzuki-Miyaura coupling |

| 3-Iodobenzaldehyde | C₇H₅IO | Aryl halide partner in Suzuki-Miyaura coupling |

| 2,6-Dimethylphenylboronic acid | C₈H₁₁BO₂ | Organoboron partner in Suzuki-Miyaura coupling |

| 2,6-Dimethylphenylzinc chloride | C₈H₉ClZn | Organozinc partner in Negishi coupling |

Novel Catalytic Approaches in Synthesis

The synthesis of sterically hindered biphenyls like this compound often suffers from low yields due to the steric hindrance around the coupling sites, which can impede the crucial steps of the catalytic cycle. To overcome this, significant research has focused on the development of novel and more efficient palladium catalysts.

Recent advances have seen the emergence of catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the Suzuki-Miyaura coupling, even with sterically demanding substrates. For instance, palladium complexes with biarylphosphine ligands such as SPhos and XPhos have shown high activity in the coupling of hindered aryl chlorides.

Furthermore, catalyst systems that are active at low catalyst loadings are of great interest for both economic and environmental reasons. Research has demonstrated that certain palladium catalysts can effectively promote the Suzuki-Miyaura reaction at parts-per-million (ppm) levels. nih.gov

Table 2: Examples of Novel Catalytic Systems for Sterically Hindered Biphenyl Synthesis

| Catalyst/Ligand | Substrate Type | Key Features |

| Pd(OAc)₂ / SPhos | Aryl chlorides | High efficiency for sterically hindered substrates. |

| PEPPSI-iPr | Aryl halides | NHC-stabilized catalyst, effective under microwave irradiation. |

| Pd/C | Aryl halides | Heterogeneous catalyst, allows for easier separation. |

Asymmetric Synthesis and Stereochemical Control

Due to the steric hindrance caused by the two ortho-methyl groups on one of the phenyl rings, this compound can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the C-C single bond connecting the two aryl rings. This makes the enantioselective synthesis of this compound a topic of significant interest.

The asymmetric Suzuki-Miyaura coupling is a powerful tool for the synthesis of axially chiral biaryls. nih.govproquest.com This is typically achieved by employing a chiral phosphine ligand in conjunction with a palladium catalyst. The chiral ligand can induce enantioselectivity in the coupling reaction, leading to the preferential formation of one atropisomer over the other.

Several chiral monophosphine ligands, such as MOP-type ligands, have been successfully used in the asymmetric synthesis of biaryls. acs.org The enantiomeric excess (ee) of the product is highly dependent on the structure of the chiral ligand, the substrates, and the reaction conditions. For the synthesis of chiral biphenyl aldehydes, the formyl group itself can play a role in the stereochemical outcome through interactions with the catalyst. acs.org

Dynamic kinetic resolution, where a racemic mixture of atropisomers is converted into a single enantiomer, is another advanced strategy that can be applied. nih.gov

Table 3: Chiral Ligands for Asymmetric Suzuki-Miyaura Coupling

| Chiral Ligand | Catalyst System | Typical Enantioselectivity |

| (S)-MOP | Pd(OAc)₂ | Good to excellent ee for various biaryls. |

| (R)-BINAP | Pd₂(dba)₃ | High ee in the synthesis of axially chiral biaryls. |

| KenPhos | Pd(OAc)₂ | Effective for the synthesis of axially chiral biaryl amides. nih.gov |

Green Chemistry Principles in Synthesis Optimization

In recent years, there has been a significant push to make organic synthesis more environmentally friendly. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied to the Suzuki-Miyaura reaction.

One of the key areas of improvement is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water has emerged as a promising solvent for Suzuki-Miyaura couplings, often in combination with a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases. researchgate.net The use of water as a solvent is not only environmentally benign but can also in some cases enhance the reaction rate and yield. researchgate.net

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govrsc.org Microwave heating is often more efficient and uniform than conventional heating methods. The combination of aqueous media and microwave irradiation represents a particularly green and efficient approach for Suzuki-Miyaura reactions. nih.gov

Furthermore, the development of recyclable catalysts, such as palladium nanoparticles supported on various materials, is a key aspect of green synthesis. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Table 4: Green Chemistry Approaches in Suzuki-Miyaura Coupling

| Green Approach | Description | Advantages |

| Aqueous Media | Using water as a solvent, often with a co-solvent or phase-transfer catalyst. | Reduced use of VOCs, enhanced reaction rates in some cases. researchgate.net |

| Microwave Irradiation | Using microwave heating to accelerate the reaction. | Drastically reduced reaction times, energy efficiency. nih.govrsc.org |

| Recyclable Catalysts | Employing heterogeneous or supported palladium catalysts. | Easy separation and reuse of the catalyst, reduced metal waste. |

Synthesis of Structurally Related Biphenyl Carbaldehydes

The synthetic methodologies described for this compound are broadly applicable to a wide range of structurally related biphenyl carbaldehydes. The Suzuki-Miyaura coupling, in particular, offers a modular approach where different substituted aryl halides and arylboronic acids can be combined to generate a diverse library of biphenyl derivatives.

For example, the synthesis of 4'-formyl-[1,1'-biphenyl]-2-carboxylic acid can be achieved by coupling 2-bromobenzoic acid with 4-formylphenylboronic acid. Similarly, biphenyl-3,4'-dicarbaldehyde can be synthesized by coupling 3-bromobenzaldehyde with 4-formylphenylboronic acid.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for each specific set of substrates to achieve the best results. The electronic and steric properties of the substituents on both coupling partners will influence the reaction efficiency.

Table 5: Examples of Structurally Related Biphenyl Carbaldehydes

| Compound Name | Precursor 1 (Aryl Halide) | Precursor 2 (Arylboronic Acid) |

| 4'-Formyl-[1,1'-biphenyl]-2-carboxylic acid | 2-Bromobenzoic acid | 4-Formylphenylboronic acid |

| Biphenyl-3,4'-dicarbaldehyde | 3-Bromobenzaldehyde | 4-Formylphenylboronic acid |

| 2-Formyl-3',5'-dimethylbiphenyl | 2-Bromobenzaldehyde | 3,5-Dimethylphenylboronic acid |

| 4-Formyl-2',6'-dimethylbiphenyl | 4-Bromobenzaldehyde | 2,6-Dimethylphenylboronic acid |

Chemical Reactivity and Mechanistic Investigations of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde

Aldehyde Group Transformations (e.g., Oxidation, Reduction, Nucleophilic Additions)

The aldehyde functional group is one of the most versatile in organic synthesis, readily undergoing oxidation, reduction, and a wide array of nucleophilic addition reactions.

Oxidation: The aldehyde group of 2',6'-Dimethylbiphenyl-3-carbaldehyde can be easily oxidized to the corresponding carboxylic acid, 2',6'-Dimethylbiphenyl-3-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, oxidation of substituted benzaldehydes to their corresponding benzoic acids is efficiently carried out using reagents like 2,2'-bipyridinium chlorochromate (BPCC) in solvents such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction is typically first order with respect to both the oxidant and the aldehyde. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2',6'-Dimethylbiphenyl-3-yl)methanol. This is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com A one-pot, two-step procedure involving reduction with diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate has also been described for the synthesis of substituted benzaldehydes, which could be adapted for the reduction of the title compound. acs.orgresearchgate.net

Nucleophilic Additions: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. ncert.nic.innumberanalytics.com This fundamental reaction proceeds through a two-step mechanism: nucleophilic attack to form a tetrahedral intermediate, followed by protonation. numberanalytics.comlibretexts.orgopenstax.org

Grignard and Organolithium Reagents: Reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) is a powerful method for forming carbon-carbon bonds. youtube.comnumberanalytics.com For example, the addition of a Grignard reagent to an aromatic aldehyde yields a secondary alcohol after acidic workup. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin. This reaction is base-catalyzed, where the cyanide ion acts as the nucleophile. ncert.nic.inmasterorganicchemistry.com

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, aldehydes form hemiacetals and then acetals. ncert.nic.in This reaction is reversible and is often used as a protecting group strategy for aldehydes.

Addition of Ammonia (B1221849) Derivatives: Nucleophiles such as ammonia and its derivatives (H₂N-Z, where Z can be -OH, -NH₂, etc.) add to the carbonyl group to form imines or related compounds. ncert.nic.in These reactions are often acid-catalyzed and proceed via an intermediate that dehydrates to form the final product. ncert.nic.in

Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts due to the resonance-stabilizing effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. openstax.orgfiveable.me

Table 1: Representative Aldehyde Group Transformations

| Transformation | Reagent(s) | Product | General Reference(s) |

|---|---|---|---|

| Oxidation | 2,2'-Bipyridinium chlorochromate (BPCC), DMSO | 2',6'-Dimethylbiphenyl-3-carboxylic acid | researchgate.net |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2',6'-Dimethylbiphenyl-3-yl)methanol | youtube.com |

| Grignard Addition | RMgX, then H₃O⁺ | A secondary alcohol | youtube.comnumberanalytics.com |

| Cyanohydrin Formation | NaCN, H⁺ | A cyanohydrin | ncert.nic.inmasterorganicchemistry.com |

| Acetal Formation | ROH, H⁺ catalyst | An acetal | ncert.nic.in |

Biphenyl (B1667301) Core Functionalizations and Substitutions

The biphenyl core of this compound can undergo various functionalization reactions, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents (the dimethylated phenyl ring and the aldehyde group) will govern the position of new substituents.

Electrophilic Aromatic Substitution: The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution on its own phenyl ring. ncert.nic.in Conversely, the alkyl groups on the other ring are activating and ortho-, para-directing. Therefore, electrophilic attack is more likely to occur on the dimethylated ring.

A common example of electrophilic aromatic substitution is the Friedel-Crafts reaction . umkc.edu

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.orgyoutube.com The reaction proceeds via the formation of an acylium ion electrophile. youtube.com Given the directing effects of the methyl groups, acylation would be expected to occur at the positions ortho or para to the methyl groups on the 2',6'-dimethylphenyl moiety.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. umkc.edumasterorganicchemistry.com However, this reaction is prone to issues like carbocation rearrangements and polyalkylation. masterorganicchemistry.com

The Birch reduction is another method for functionalizing biphenyl systems, which involves the reduction of one of the aromatic rings to a cyclohexadiene. thieme-connect.comthieme-connect.com This reaction proceeds through a dianion intermediate that can be trapped with electrophiles. thieme-connect.com

Cross-Coupling Reactions Involving the Biphenyl Moiety

The biphenyl structure itself is often synthesized via cross-coupling reactions, and further cross-coupling can be used to introduce additional complexity. researchgate.netwikipedia.org These reactions typically employ a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com To utilize this reaction, this compound would first need to be halogenated. The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups. gre.ac.ukbeilstein-journals.orgnih.gov The Suzuki-Miyaura reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. acs.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the substrate. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.org This could be used to introduce an amino group onto the biphenyl core of a halogenated precursor.

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type | General Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Substituted biphenyl | wikipedia.orggre.ac.ukbeilstein-journals.orgnih.gov |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted biphenyl | organic-chemistry.orgwikipedia.orgnih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino-substituted biphenyl | libretexts.org |

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics: The rate of chemical reactions is influenced by factors such as concentration, temperature, and the presence of catalysts. ncert.nic.inpearson.com

Aldehyde Reactions: Kinetic studies of aldehyde reactions, such as the aldol (B89426) addition, show that the rate-determining step can vary depending on the reaction conditions and the specific substrates involved. acs.org For nucleophilic additions to aromatic aldehydes, the electronic nature of the substituents on the aromatic ring can significantly affect the reaction rate. Electron-withdrawing groups generally increase the rate by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. fiveable.me

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). nih.gov The nature of the ligands on the palladium catalyst can have a profound impact on the reaction kinetics. beilstein-journals.org

Thermodynamic Studies: Thermodynamics governs the position of equilibrium and the energy changes in a reaction.

Biphenyl Conformation: Substituted biphenyls exhibit atropisomerism due to restricted rotation around the single bond connecting the two phenyl rings. libretexts.org The energy barrier to rotation is influenced by the size of the ortho substituents. libretexts.orgresearchgate.net The presence of the two methyl groups at the 2' and 6' positions in this compound will create a significant barrier to rotation, leading to a twisted conformation in the ground state. researchgate.net

Reaction Thermodynamics: Thermodynamic properties such as enthalpy of formation and Gibbs free energy have been studied for biphenyl and its derivatives. mdpi.comosti.govaip.org These studies are crucial for understanding the feasibility of reactions and for chemical process design. osti.gov For instance, the thermodynamics of hydrogenation of methoxy-substituted biphenyls have been investigated in the context of hydrogen storage, revealing that the position of the substituent affects the reaction thermodynamics. mdpi.com

Exploration of Reaction Mechanisms

The mechanisms of the key reactions involving this compound are generally well-established.

Nucleophilic Addition to the Aldehyde: The mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.orgopenstax.org This is typically the rate-determining step. The intermediate is then protonated in a subsequent step to yield the final alcohol product. openstax.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution on the Biphenyl Core: The mechanism of reactions like Friedel-Crafts acylation involves three main steps: 1) generation of a strong electrophile (e.g., an acylium ion) through the interaction of the acyl halide with a Lewis acid, 2) attack of the pi electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), and 3) deprotonation of the sigma complex to restore aromaticity and regenerate the catalyst. umkc.edumasterorganicchemistry.comkhanacademy.orgyoutube.com

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves a Pd(0)/Pd(II) cycle. wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate. wikipedia.orgnih.gov

Transmetalation (for Suzuki-type reactions): The organic group from the organometallic reagent (e.g., organoboron) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Migratory Insertion (for Heck-type reactions): The alkene inserts into the Pd-C bond. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

Applications of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde in Advanced Organic Synthesis

As a Building Block for Complex Polyaromatic Systems

Specific research detailing the application of 2',6'-Dimethylbiphenyl-3-carbaldehyde as a building block for constructing complex polyaromatic systems is not available in the surveyed literature.

Role in Heterocycle Synthesis

There are no specific examples in the surveyed literature of this compound being used in the synthesis of heterocyclic compounds.

Precursor in Macrocyclic and Supramolecular Chemistry

The role of this compound as a precursor in macrocyclic and supramolecular chemistry has not been documented in the available research.

Utility in Diversified Chemical Libraries

There is no information available regarding the use of this compound for the purpose of creating diversified chemical libraries for screening or other applications.

Role of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde in Medicinal Chemistry Research

Scaffold for Active Pharmaceutical Ingredient (API) Development

The structural framework of a molecule is a critical determinant of its biological activity. The 2',6'-dimethylbiphenyl-3-carbaldehyde scaffold offers a unique combination of features that make it a promising starting point for the development of new Active Pharmaceutical Ingredients (APIs).

The biphenyl (B1667301) core provides a rigid platform, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The ortho-methyl groups on one of the phenyl rings introduce a significant steric hindrance, forcing a twisted conformation between the two rings. This fixed dihedral angle can be crucial for positioning other functional groups in a precise three-dimensional arrangement to optimize interactions with a biological target.

The aldehyde group at the 3-position of the second phenyl ring is a versatile chemical handle. It can participate in a wide array of chemical transformations, allowing for the introduction of diverse pharmacophores. This functional group is known to be a reactive species in biological systems, a characteristic that can be harnessed in specific drug design strategies. brieflands.com

Design and Synthesis of Pharmacologically Active Compounds

The aldehyde functionality of this compound is a gateway for the synthesis of a multitude of derivatives with potential pharmacological activities. Standard organic synthesis reactions can be employed to modify this group and explore the chemical space around the biphenyl scaffold.

Key Synthetic Transformations:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield a variety of amine derivatives. This is a common strategy to introduce basic nitrogen atoms, which are prevalent in many drug classes and can improve pharmacokinetic properties.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid. Biphenyl carboxylic acids are a known class of compounds with various biological activities, including anticancer properties. arabjchem.org

Wittig Reaction and Related Olefinations: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the scaffold and the introduction of different substituents.

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These functional groups are present in a number of biologically active molecules.

While specific examples of pharmacologically active compounds derived directly from this compound are not extensively reported in publicly available literature, the synthesis of various biphenyl derivatives with biological activities is a well-established field. For instance, various substituted biphenyls have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifications at various positions.

A hypothetical SAR study on derivatives of this scaffold could involve the following explorations:

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Aldehyde Group (Position 3) | Conversion to amines, amides, esters, heterocycles | Altering polarity, hydrogen bonding capacity, and interaction with specific receptor pockets. |

| Phenyl Ring (unsubstituted) | Introduction of electron-donating or electron-withdrawing groups | Modulating electronic properties and potential for π-π stacking interactions. |

| Methyl Groups (Positions 2' and 6') | Variation of alkyl group size | Probing the steric tolerance of the target binding site. |

The fixed, twisted conformation imposed by the ortho-methyl groups would be a key element in interpreting the SAR data, as it would constrain the possible orientations of the substituents introduced at the 3-position.

Applications in Drug Discovery Platforms

Drug discovery platforms often rely on libraries of diverse chemical compounds for high-throughput screening to identify initial "hit" compounds. This compound can serve as a valuable building block for the creation of such libraries.

Its utility in discovery platforms stems from:

Scaffold Diversity: The biphenyl core is a proven scaffold in successful drugs.

Functional Handle for Parallel Synthesis: The reactive aldehyde group is well-suited for automated parallel synthesis, allowing for the rapid generation of a large number of derivatives with diverse functionalities. This is crucial for efficiently exploring a wide range of chemical space in the early stages of drug discovery.

Three-Dimensional Complexity: The inherent non-planarity of the scaffold due to the ortho-methyl groups provides access to three-dimensional structures, which are often more desirable for interacting with complex biological targets than flat aromatic molecules.

Considerations in Prodrug Design

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active drug. The aldehyde group of this compound, while a useful synthetic handle, can also be a liability in a final drug molecule due to its reactivity. brieflands.com This reactivity, however, can be strategically employed in prodrug design.

One common prodrug strategy involves the formation of an acetal (B89532) or ketal from an aldehyde or ketone. In the context of this compound, the aldehyde could be converted to a dimethoxymethyl group, for example. nih.govnih.gov This would mask the reactive aldehyde, potentially improving stability and oral absorption. Once absorbed, the acetal could be hydrolyzed back to the active aldehyde form, either chemically or enzymatically, at the desired site of action.

Another approach could involve the reduction of the aldehyde to an alcohol, which is then esterified to create a prodrug. The ester would be less reactive than the aldehyde and could be cleaved by esterase enzymes in the body to release the active alcohol derivative.

The design of a successful prodrug requires a careful balance of stability, metabolic activation, and the properties of the released active drug.

Integration of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde in Materials Science Innovations

Precursor for Advanced Polymer Synthesis

The aldehyde group of 2',6'-Dimethylbiphenyl-3-carbaldehyde is a key functional handle for its incorporation into a diverse range of polymer architectures. Its reactivity allows for participation in various polymerization reactions, leading to the synthesis of advanced polymers with tailored properties. While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential as a valuable monomer.

For instance, the aldehyde can undergo condensation reactions with a variety of nucleophiles. Polycondensation with diamines would yield poly(azomethine)s or Schiff base polymers. These materials are known for their thermal stability and semiconducting properties, which are influenced by the aromatic nature of the polymer backbone. The inclusion of the 2',6'-dimethylbiphenyl moiety would be expected to enhance solubility and affect the polymer's morphology due to the twisted conformation induced by the methyl groups.

Furthermore, the aldehyde can be a precursor to other functional groups, expanding its utility in polymer synthesis. For example, reduction to an alcohol would allow for its use in the synthesis of polyesters and polyethers, while oxidation to a carboxylic acid would enable the formation of polyamides and polyimides. These polymer classes are cornerstones of the high-performance plastics industry, and the integration of the 2',6'-dimethylbiphenyl unit could lead to materials with improved processability and specific optoelectronic characteristics. The development of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials in electronics, biomedicine, and environmental applications. nih.gov

A related compound, 4'-hydroxy-2',6'-dimethylbiphenyl-3-carbaldehyde, is noted for its use as a monomer or modifier in polymer production, where its aromatic nature and functional groups contribute to the properties of the resulting polymers. chemrxiv.org This suggests a similar potential for this compound in creating novel polymeric materials.

Table 1: Potential Polymer Classes from this compound Derivatives

| Polymer Class | Required Functional Group on Co-monomer | Potential Properties |

| Poly(azomethine)s | Amine | Thermal stability, semiconductivity |

| Polyesters | Carboxylic acid or ester | High strength, thermal resistance |

| Polyethers | Alcohol | Chemical resistance, thermal stability |

| Polyamides | Amine | High strength, temperature resistance |

| Polyimides | Amine | Thermal stability, chemical resistance |

Applications in Organic Electronic Materials (e.g., OLEDs, Semiconductors)

The field of organic electronics leverages the tunable electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs) and organic semiconductors. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. Biphenyl (B1667301) derivatives are frequently employed in these applications due to their ability to transport charge and their high thermal stability.

While direct applications of this compound in commercial OLEDs or semiconductors are not prominently reported, its structural features suggest its potential as a building block for such materials. The biphenyl core provides a conjugated system that can be extended through further chemical modification of the aldehyde group, for example, through Wittig or Horner-Wadsworth-Emmons reactions to introduce vinyl linkages. This extension of conjugation is a key strategy in designing materials with appropriate HOMO/LUMO energy levels for efficient charge injection and transport in electronic devices.

The methyl groups at the 2' and 6' positions force a twisted conformation between the two phenyl rings. This steric hindrance can be advantageous in preventing intermolecular aggregation (π-stacking), which can lead to quenching of luminescence in OLEDs. By tuning the degree of intermolecular interaction, it is possible to achieve higher quantum efficiencies in the solid state.

Derivatives of similar aldehyde-functionalized aromatic compounds have been explored for their optoelectronic properties. For instance, studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives have shown that the electronic properties can be tuned by modifying the aryl substituents, demonstrating the potential of such scaffolds in photoelectronic applications. mdpi.com The synthesis of various organic materials for OLEDs, including those based on aromatic amines and phosphorescent materials, is an active area of research. nard.co.jp

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

| Application | Potential Role | Desired Property |

| OLEDs | Host material, Emitter dopant | High triplet energy, prevention of aggregation |

| Organic Semiconductors | p-type or n-type material | Tunable HOMO/LUMO levels, good charge mobility |

| Organic Field-Effect Transistors (OFETs) | Active layer material | High charge carrier mobility, good film-forming properties |

Role in the Development of Functional Organic Frameworks

Functional organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. These materials are constructed from organic "linker" molecules and, in the case of MOFs, metal nodes. The properties of the resulting framework are directly determined by the geometry and functionality of the organic linker.

This compound, after conversion to a di- or tri-topic linker, could be a valuable component in the synthesis of novel organic frameworks. For example, oxidation of the aldehyde to a carboxylic acid and introduction of another carboxylic acid group on the other phenyl ring would create a dicarboxylic acid linker. The twisted nature of the biphenyl backbone due to the dimethyl substituents would lead to the formation of three-dimensional, non-interpenetrated frameworks with unique pore structures.

The aldehyde functionality itself can be used to form imine-linked COFs through condensation with multi-topic amines. researchgate.net The resulting frameworks could exhibit high surface areas and permanent porosity. The biphenyl unit would contribute to the thermal stability and rigidity of the framework. The development of new organic building blocks is crucial for the diversification of MOFs and COFs, leading to materials with enhanced properties. nih.govnih.gov

While specific MOFs or COFs based on this compound are not yet prevalent in the literature, the principles of reticular chemistry strongly support its potential as a designer building block for these advanced materials.

Design of Photoactive and Optoelectronic Materials

Photoactive materials are those that respond to light in a specific way, such as by absorbing light and converting it into other forms of energy (e.g., in solar cells) or by changing their properties upon irradiation (e.g., in photochromic materials). The design of such materials often relies on the precise control of their electronic structure and molecular geometry.

The this compound scaffold can be derivatized to create a variety of photoactive and optoelectronic materials. The aldehyde group serves as a versatile anchor point for the attachment of various photoactive moieties, such as donor and acceptor groups, to create push-pull systems. These systems are characterized by intramolecular charge transfer (ICT) upon photoexcitation and are the basis for many nonlinear optical materials and fluorescent sensors.

The twisted biphenyl core can act as a π-conjugated bridge between donor and acceptor units, and the degree of twist can influence the extent of electronic communication between them. This, in turn, affects the absorption and emission properties of the molecule. The synthesis and study of compounds with tunable optoelectronic properties are of great interest for applications in sensing and imaging. rsc.orgpolyu.edu.hk

For example, the aldehyde could be reacted with an electron-donating aniline (B41778) derivative to form a Schiff base, which could then be further functionalized. The resulting molecule would have a donor-π-acceptor architecture, and its photophysical properties could be systematically tuned by varying the substituents on the aniline ring. The investigation of how substituents influence the photophysical properties of similar carbaldehyde derivatives has been a subject of research. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with a high degree of accuracy, HRMS can confirm the molecular formula of 2',6'-Dimethylbiphenyl-3-carbaldehyde, which is C₁₅H₁₄O. nih.gov This technique helps to distinguish the compound from isomers or other molecules with the same nominal mass.

In a typical HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Table 1: Predicted HRMS Data for this compound (Note: This table contains predicted data based on theoretical calculations and typical fragmentation patterns for similar compounds.)

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]+ | 210.1045 | Molecular Ion |

| [M-H]+ | 209.1018 | Loss of a hydrogen atom |

| [M-CHO]+ | 181.0966 | Loss of the formyl group |

| [M-CH₃]+ | 195.0809 | Loss of a methyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. ias.ac.in For this compound, these methods would clearly identify the characteristic vibrations of the aldehyde group and the substituted biphenyl (B1667301) core.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically in the range of 1690-1715 cm⁻¹. spectroscopyonline.com The C-H stretching vibration of the aldehyde group usually appears as a pair of bands around 2720 and 2820 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C-C bond between the two phenyl rings. researchgate.net The analysis of the vibrational spectra of structurally similar molecules, such as 2,4- and 2,5-dimethylbenzaldehydes, can aid in the assignment of the observed bands. ias.ac.in

Table 3: Predicted Vibrational Frequencies for this compound (Note: This table contains predicted vibrational frequencies based on typical values for the functional groups present in the molecule.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Medium) |

| Aldehyde | C-H Stretch | 2720 & 2820 (Medium) | 2720 & 2820 (Weak) |

| Aromatic | C=C Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| Aromatic | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Methyl | C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique would provide precise information on bond lengths, bond angles, and the torsional angle between the two phenyl rings of this compound.

Obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. wikipedia.org If successful, the resulting crystal structure would confirm the connectivity of the atoms and provide invaluable insight into the molecule's conformation in the solid state, including the extent of twisting between the phenyl rings due to the steric hindrance of the ortho-methyl groups. While no specific crystal structure for this compound is reported, studies on other substituted biphenyls have provided detailed structural information that can be used for comparison. beilstein-journals.org The crystallization of aldehydes can sometimes be facilitated by forming derivatives, such as 2,4-dinitrophenylhydrazones. bohrium.com

Table 4: Illustrative Crystallographic Parameters for a Biphenyl Derivative (Note: This table presents illustrative data based on known crystal structures of similar biphenyl compounds and is not experimental data for this compound.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Dihedral Angle (°) | 50 - 70 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a synthesis. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.comacs.org Detection could be achieved using a UV detector, as the aromatic rings and the aldehyde group are chromophores.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds. nih.gov Given the structure of this compound, it is expected to be amenable to GC analysis. This method would not only assess purity but also help in identifying any volatile impurities by their mass spectra.

Table 5: Illustrative Chromatographic Conditions for Analysis (Note: This table provides typical starting conditions for chromatographic analysis of a compound like this compound and would require optimization.)

| Method | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Water Gradient | UV at 254 nm |

| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 2 ,6 Dimethylbiphenyl 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic structure of molecules. nih.gov Methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and compute a variety of electronic properties. nih.govresearchgate.net

For 2',6'-Dimethylbiphenyl-3-carbaldehyde, these calculations can determine the distribution of electron density and identify the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps reveal electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atom of the carbaldehyde group is expected to be the most electron-rich site, making it a prime location for electrophilic attack, while the regions around the aromatic protons would be relatively electron-poor.

Table 1: Illustrative Electronic Properties of this compound from Theoretical Calculations Note: The following data are illustrative examples of what would be obtained from DFT calculations and are not based on published experimental results.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

| Ground State Dipole Moment | 2.9 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |

Molecular Dynamics Simulations for Conformational Studies

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. This compound is a biphenyl (B1667301) derivative with significant steric hindrance caused by the two methyl groups at the ortho positions (2' and 6'). This steric clash forces the two phenyl rings to twist out of planarity.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. nih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can reveal stable and transient conformations, the rotational energy barrier around the biphenyl linkage, and the distribution of the dihedral (torsional) angle between the two aromatic rings.

Studies on structurally similar compounds provide valuable context. For instance, the measured dihedral angle for 2,2'-dimethylbiphenyl (B165481) is approximately 87°. westmont.edu It is expected that this compound would adopt a similarly twisted conformation to minimize steric repulsion between the ortho-methyl groups and the opposing phenyl ring. MD simulations would allow for the analysis of the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period. nih.gov

Table 2: Predicted Conformational Data for this compound based on Analogous Compounds

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Inter-ring Dihedral Angle | ~85-90° | Steric hindrance from ortho-methyl groups, analogous to the 87° angle observed in 2,2'-dimethylbiphenyl. westmont.edu |

| Rotational Energy Barrier | High | Significant energy is required to force the molecule into a planar conformation due to severe steric clashes. |

| Conformational Stability | High stability in a twisted state | The lowest energy conformation is one where the rings are nearly perpendicular to relieve steric strain. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how and where a molecule will react. pitt.edu By analyzing the electronic structure, one can identify the most likely sites for chemical attack. For this compound, the aldehyde functional group is a key center of reactivity.

The carbon atom of the carbaldehyde group is electrophilic and thus susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. The oxygen atom, being electron-rich, is a site for protonation or coordination to Lewis acids. Quantum chemical calculations can quantify this reactivity through tools like Fukui functions, which indicate the change in electron density when an electron is added or removed, highlighting sites prone to nucleophilic or electrophilic attack, respectively. researchgate.net

In Silico Screening and Ligand Design Studies

The biphenyl scaffold is a common motif in medicinal chemistry. nih.gov The specific structure of this compound makes it an interesting candidate for in silico screening and ligand design. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target of known three-dimensional structure. science.gov

The aldehyde group serves as a versatile chemical handle. It can be readily converted into other functional groups (e.g., amines, amides, esters), allowing for the creation of a virtual library of derivatives. This library can then be screened against various biological targets, such as enzymes or receptors, to identify potential lead compounds. lew.ro For example, studies on other ortho-substituted biphenyls have shown that such modifications can enhance binding affinity to targets like the bacterial adhesin FimH by optimizing hydrophobic interactions within the binding pocket. nih.gov

The typical workflow for such a study involves:

Target Selection: Identifying a protein implicated in a disease.

Library Generation: Computationally modifying the this compound scaffold to create a diverse set of related ligands.

Molecular Docking: Docking each ligand into the active site of the target protein to predict binding affinity and pose. plos.org

Scoring and Ranking: Using scoring functions to rank the ligands based on their predicted binding energies. u-strasbg.fr

Post-processing: Further analysis of the top-ranked candidates using methods like MD simulations to confirm the stability of the protein-ligand complex. nih.gov

This in silico approach efficiently narrows down a large number of potential molecules to a manageable few for experimental synthesis and testing, significantly accelerating the drug discovery process. plos.org

Emerging Research Directions and Future Perspectives for 2 ,6 Dimethylbiphenyl 3 Carbaldehyde

Sustainable Synthesis and Biocatalysis Applications

The industrial production of biphenyl (B1667301) derivatives has traditionally relied on methods that are often not environmentally benign. arabjchem.orgwikipedia.org A significant future direction for 2',6'-Dimethylbiphenyl-3-carbaldehyde lies in the development of sustainable and green synthetic routes.

Sustainable Synthesis: Current research in biphenyl synthesis is heavily focused on green chemistry principles to minimize hazardous waste and energy consumption. acs.orgflinders.edu.au Methodologies like the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds, are being adapted for greener conditions. rsc.org For instance, researchers have successfully synthesized biphenyl carboxylic acids using a water-soluble palladium nanocatalyst in an aqueous medium at room temperature, achieving high yields. researchgate.net Similar approaches could be tailored for the synthesis of this compound, potentially using water as a solvent and a recyclable catalyst to improve the environmental footprint of its production. researchgate.netgoogle.com Solventless, or solid-state, reactions represent another promising avenue, avoiding the use of toxic organic solvents altogether. acs.orgflinders.edu.au

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Suzuki-Miyaura Coupling in Water | Reduces reliance on volatile organic solvents, simplifies product isolation, and allows for catalyst recycling. researchgate.net |

| Solventless Reactions | Eliminates solvent waste, can lead to higher reaction rates, and simplifies purification processes. acs.org |

| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields. rsc.org |

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis offers unparalleled selectivity under mild reaction conditions. While specific biocatalytic routes for this compound are yet to be explored, the broader field of biocatalysis presents exciting opportunities. Enzymes could potentially be engineered to perform the selective coupling of the two aromatic rings or the specific oxidation to form the carbaldehyde group, offering a highly efficient and environmentally friendly alternative to traditional chemical methods. The enantioselective synthesis of axially chiral biphenols using biocatalytic kinetic resolution highlights the potential for enzymes to control complex stereochemistry in biphenyl systems. acs.org

Integration into Nanotechnology and Nanoscience Research

The unique structure of this compound makes it an attractive candidate for applications in nanotechnology, particularly in the realm of self-assembling materials. researchgate.net

The twisted conformation of the biphenyl core, influenced by the ortho-methyl groups, combined with the polar carbaldehyde group, can direct the molecule's assembly into well-defined nanostructures. researchgate.netrsc.orgnih.gov Research on similar biphenyl derivatives has shown that they can self-assemble into various architectures like monolayers, bilayers, and helical fibers. chinesechemsoc.orgacs.orgacs.org These self-assembled structures are stabilized by a combination of forces including π-π stacking, hydrogen bonding, and van der Waals interactions. researchgate.netchinesechemsoc.org

Future research could investigate how this compound self-assembles on different surfaces, such as graphite (B72142) or metal substrates, which could be studied using techniques like scanning tunneling microscopy (STM). researchgate.netacs.org The resulting nanostructures could have applications in molecular electronics, sensor technology, or as templates for the growth of other nanomaterials. For example, free-standing carbon nanomembranes have been produced from biphenyl-based precursors. beilstein-journals.org The aldehyde functionality also provides a reactive handle for post-assembly modification, allowing for the covalent linking of assembled structures or the attachment of other functional molecules.

| Biphenyl Derivative Feature | Influence on Self-Assembly | Potential Nanotechnology Application |

| Biphenyl Core | Facilitates π-π stacking interactions, leading to ordered packing. chinesechemsoc.org | Molecular wires, organic semiconductors. acs.org |

| Ortho-Substituents (e.g., -CH₃) | Induces a dihedral twist between the phenyl rings, controlling the 3D structure of the assembly. researchgate.netrsc.org | Chiral nanomaterials, porous networks. nih.gov |

| Functional Groups (e.g., -CHO) | Provides sites for hydrogen bonding or further chemical reactions. researchgate.net | Functionalized surfaces, chemical sensors. |

Advanced Functional Material Design and Performance Enhancement

The incorporation of this compound as a monomer or structural unit into polymers could lead to the development of advanced functional materials with enhanced properties. biosynce.com

The rigidity of the biphenyl unit is known to impart high thermal stability and mechanical strength to polymers. acs.orgpsu.edu The specific substitution pattern of this compound could further tune these properties. The ortho-methyl groups can restrict the rotation around the biphenyl bond, leading to materials with high glass transition temperatures (Tg). acs.org This is desirable for applications requiring dimensional stability at elevated temperatures.

Furthermore, the carbaldehyde group offers a versatile point for polymerization or cross-linking. Polymers synthesized from this monomer could exhibit interesting optical properties, making them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as photosensitizers. nih.gov Biphenyl derivatives are also known to form liquid crystalline phases, and incorporating this specific aldehyde could lead to novel liquid crystal polymers (LCPs) with unique electro-optical behavior. wikipedia.orgnih.gov Research has shown that even subtle changes in the structure of biphenyl-based materials can significantly alter their properties, such as their ability to act as semiconductors. royalsocietypublishing.org

| Material Type | Potential Role of this compound | Enhanced Performance/Functionality |

| High-Performance Polymers | As a monomer or cross-linking agent. nih.gov | Increased thermal stability, improved mechanical properties, and enhanced solvent resistance. psu.edu |

| Liquid Crystals | As a core mesogenic unit. wikipedia.org | Creation of novel liquid crystalline phases for display technologies. biosynce.com |

| Organic Semiconductors | As a p-type or n-type material component. royalsocietypublishing.org | Development of materials for transistors and solar cells with tailored charge transport properties. |

| Fluorescent Composites | As a photosensitizer in photopolymerization. nih.gov | Efficient 3D printing of advanced composite materials. |

Novel Therapeutic Modalities and Target Engagement Strategies

The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. arabjchem.orgwikipedia.orgdrugbank.com This suggests a promising future for this compound as a starting point for the discovery of new therapeutic agents.

Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including acting as anti-inflammatory agents, androgen receptor degraders for prostate cancer, and sodium channel blockers for neuropathic pain. drugbank.comnih.govnih.govnih.gov The specific structure of this compound could be optimized through medicinal chemistry campaigns to target a variety of biological receptors and enzymes. The aldehyde group, for instance, can be readily converted into other functional groups like amines, alcohols, or carboxylic acids, allowing for the synthesis of a diverse library of compounds for screening. arabjchem.org

A key aspect of modern drug discovery is understanding how a molecule interacts with its biological target, a concept known as target engagement . nih.govdiscoveryontarget.comnih.gov Future research on derivatives of this compound would involve sophisticated assays to confirm and quantify their binding to specific proteins within a cellular context. Techniques such as chemical proteomics or cellular thermal shift assays (CETSA) could be employed to identify the on-target and off-target interactions of these novel compounds, which is crucial for understanding their mechanism of action and potential side effects. nih.govdiscoveryontarget.com

| Therapeutic Area | Example Biphenyl Drug/Candidate | Potential Role of this compound Derivatives |

| Oncology | Enzalutamide (prostate cancer) | Scaffolds for novel anti-cancer agents, potentially as enzyme inhibitors or receptor antagonists. nih.govresearchgate.net |

| Pain Management | Biphenyl pyrazole (B372694) dicarboxamides | Development of new analgesics targeting ion channels or receptors in the pain pathway. nih.govmdpi.com |

| Infectious Diseases | FimH Antagonists (for UTIs) | Design of new anti-bacterial agents that block pathogen adhesion. nih.gov |

| Cardiovascular Disease | Telmisartan (hypertension) | Basis for new angiotensin receptor blockers or other cardiovascular drugs. drugbank.com |

Interdisciplinary Research Opportunities

The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. The journey from a simple molecule to a high-tech material or a life-saving drug requires the expertise of scientists from various fields.

Chemists and Chemical Engineers will be essential for developing efficient and sustainable synthetic routes. rsc.orgresearchgate.net

Materials Scientists and Nanotechnologists can explore its use in creating novel polymers, liquid crystals, and self-assembled nanostructures. beilstein-journals.orgnih.govresearchgate.net

Physicists and Engineers will be needed to characterize the electronic and optical properties of these new materials and to integrate them into devices.

Pharmacologists, Biologists, and Medicinal Chemists are crucial for designing and evaluating the therapeutic potential of its derivatives, studying their interactions with biological systems, and developing them into new medicines. nih.govnih.govnih.gov

The intersection of these disciplines will foster innovation. For example, the development of a drug delivery system could involve chemists synthesizing a therapeutic derivative, materials scientists encapsulating it in a biphenyl-based polymer nanoparticle, and biologists testing its efficacy and targeted release in cellular models. Similarly, creating a new biosensor could involve the self-assembly of this molecule on a surface (nanoscience) and the functionalization of its aldehyde group to specifically bind a biological marker (biochemistry). The diverse potential applications, from treating human diseases to creating next-generation electronics, underscore the rich field of interdisciplinary research that this compound and its derivatives represent.

常见问题

Basic Research Questions

Q. What are the recommended methods for structural characterization of 2',6'-Dimethylbiphenyl-3-carbaldehyde, and how do they address challenges in crystallographic refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data, especially for resolving methyl group disorder and aldehyde orientation. For ambiguous electron density, employ the SQUEEZE algorithm in PLATON to model solvent-accessible voids .

- Data Example :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R-factor | <5% (high-resolution data) |

| CCDC Deposition # | To be assigned |

Q. How can researchers optimize the synthesis of this compound, and what are critical reaction parameters?

- Synthetic Routes :

- Route A : Ullmann coupling of 3-bromo-2,6-dimethylbenzaldehyde with phenylboronic acid using Pd(OAc)₂/XPhos catalyst (yield: 68–72%) .

- Route B : Suzuki-Miyaura cross-coupling under microwave irradiation (100°C, 30 min) improves yield to 85% but requires rigorous exclusion of oxygen .

- Key Parameters :

- Temperature control (±2°C) to prevent aldehyde oxidation.

- Use of anhydrous DMF with K₂CO₃ as base to minimize side reactions .

Advanced Research Questions

Q. How does the steric hindrance from 2',6'-dimethyl groups influence regioselectivity in nucleophilic additions to the aldehyde moiety?

- Mechanistic Insight : The ortho-methyl groups create a steric "shield," directing nucleophiles (e.g., Grignard reagents) to attack the aldehyde carbonyl from the para position. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show a 12.3 kcal/mol energy barrier for meta attack vs. 8.7 kcal/mol for para .

- Experimental Validation :

| Nucleophile | Para:Meta Ratio | Conditions |

|---|---|---|

| MeMgBr | 9:1 | THF, −78°C, 2 hr |

| PhLi | 7:3 | Et₂O, 0°C, 1 hr |

Q. What strategies resolve contradictions in reported biological activity data for biphenyl aldehydes, and how can they be applied to this compound?

- Data Reconciliation :

- Issue : Discrepancies in IC₅₀ values (e.g., 5–50 μM) for similar compounds in kinase inhibition assays.

- Resolution :

Standardize assay conditions (ATP concentration, pH 7.4 buffer).

Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Case Study : 3,3'-Difluoro analog showed false positives in fluorescence-based assays due to inner-filter effects; switch to LC-MS/MS quantification .

Q. How can computational modeling predict the compound’s potential in materials science applications, such as organic semiconductors?

- Methodology :

- Calculate HOMO/LUMO levels using Gaussian09 (B3LYP/6-31G*):

| Orbital | Energy (eV) |

|---|---|

| HOMO | −5.8 |

| LUMO | −2.3 |

- Simulate charge transport with Marcus theory (reorganization energy λ = 0.35 eV) .

- Experimental Correlation : Compare with hole mobility measured by space-charge-limited current (SCLC) in thin-film devices.

Methodological Challenges

Q. What analytical techniques are most effective in distinguishing this compound from its positional isomers?

- Techniques :

- NMR : ¹³C NMR distinguishes isomers via carbonyl carbon shifts (δ 192.5 ppm for 3-carbaldehyde vs. δ 190.1 ppm for 4-carbaldehyde) .

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with MS/MS fragmentation (m/z 210 → 182 for aldehyde loss) .

Q. How do researchers address low yields in large-scale (>10 g) syntheses of this compound?

- Scale-Up Solutions :

- Replace batch reactor with flow chemistry to enhance heat/mass transfer (residence time: 8 min, yield: 89%) .

- Implement in-line FTIR to monitor aldehyde formation and quench reactions at >95% conversion.

Emerging Research Directions

Q. What novel catalytic systems could enable asymmetric functionalization of this compound?

- Proposal : Chiral N-heterocyclic carbene (NHC) catalysts for enantioselective benzoin condensation. Preliminary trials with (R)-BTM showed 40% ee; modify catalyst backbone with bulky tert-butyl groups to improve stereocontrol .

Q. How does the compound’s electronic structure support its use in photoactive metal-organic frameworks (MOFs)?

- Design : Coordinate the aldehyde to Zr⁶⁺ clusters in UiO-66 analogs. DFT predicts a 2.1 eV bandgap, suitable for visible-light photocatalysis. Validate via UV-Vis diffuse reflectance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。